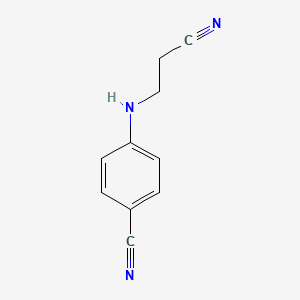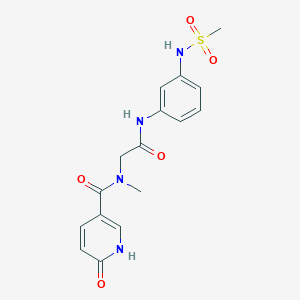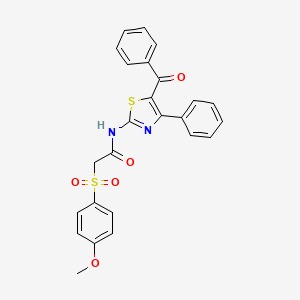![molecular formula C14H16ClN3O B2413879 2-[(3-chlorophenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide CAS No. 1097557-50-0](/img/structure/B2413879.png)
2-[(3-chlorophenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-chlorophenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide, also known as CCPA, is a chemical compound that has been widely used in scientific research due to its potential therapeutic applications. CCPA is a synthetic compound that belongs to the class of α2-adrenergic receptor agonists.
Mechanism of Action
2-[(3-chlorophenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide acts as an agonist for the α2-adrenergic receptor, which is a G protein-coupled receptor that is widely expressed in the central nervous system and peripheral tissues. Activation of the α2-adrenergic receptor leads to a decrease in the release of norepinephrine and other neurotransmitters, resulting in various physiological effects such as sedation, analgesia, and anxiolysis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including sedation, analgesia, anxiolysis, and hypotension. In addition, this compound has been shown to have neuroprotective effects, reduce the severity of ischemic stroke, and inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-[(3-chlorophenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide in lab experiments is its high potency and selectivity for the α2-adrenergic receptor, which allows for precise and specific modulation of the receptor. However, one of the limitations of using this compound is its solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
For the study of 2-[(3-chlorophenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide include investigating its potential therapeutic applications in other fields of medicine, developing new formulations, studying the molecular mechanisms underlying its effects, and investigating potential side effects.
Synthesis Methods
2-[(3-chlorophenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide is synthesized by reacting 3-chloroaniline with 1-cyano-1-cyclopropanecarboxylic acid in the presence of thionyl chloride. The resulting intermediate is then reacted with N-(tert-butoxycarbonyl)glycine methyl ester to form this compound. The synthesis of this compound is a multistep process that requires careful monitoring and purification to ensure the purity and yield of the final product.
Scientific Research Applications
2-[(3-chlorophenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including neurology, cardiology, and oncology. In neurology, this compound has been shown to have neuroprotective effects and can reduce the severity of ischemic stroke. In cardiology, this compound has been studied for its ability to reduce blood pressure and improve heart function. In oncology, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis.
Properties
IUPAC Name |
2-(3-chloroanilino)-N-(1-cyano-1-cyclopropylethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O/c1-14(9-16,10-5-6-10)18-13(19)8-17-12-4-2-3-11(15)7-12/h2-4,7,10,17H,5-6,8H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILEYDVDLRADLAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)CNC2=CC(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2,2-diphenylethanone](/img/structure/B2413799.png)
![N-(2,3-dihydro-1H-inden-1-yl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2413801.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B2413802.png)





![2-methyl-3-[2-nitro-1-(4-nitrophenyl)ethyl]-1H-indole](/img/structure/B2413813.png)




